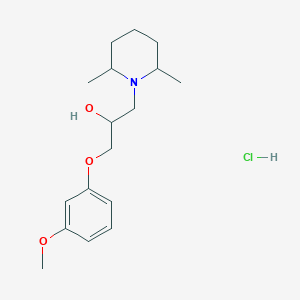![molecular formula C20H24FN3O2 B5156468 1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. FPPP has been the subject of scientific research for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. FPPP is also believed to modulate the activity of the serotonergic and dopaminergic systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a number of biochemical and physiological effects. In animal studies, FPPP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in anxiety-like behavior. FPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using FPPP in lab experiments is that it is relatively easy to synthesize and purify. FPPP is also stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, one limitation of using FPPP in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on FPPP. One area of interest is the potential use of FPPP as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action of FPPP and its effects on the serotonergic and dopaminergic systems in the brain. Another area of interest is the potential use of FPPP as a dopamine receptor agonist in the treatment of Parkinson's disease. Further studies are needed to determine the efficacy and safety of FPPP in humans. Overall, FPPP has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
FPPP can be synthesized through a two-step process. The first step involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(2-furoyl)-3-piperidinone in the presence of a catalyst such as sodium ethoxide. The second step involves the reduction of the resulting intermediate with sodium borohydride to yield FPPP. The purity of the final product can be improved through recrystallization.
科学的研究の応用
FPPP has been studied for its potential applications in various scientific fields. In pharmacology, FPPP has been investigated for its potential as a dopamine receptor agonist. In neuroscience, FPPP has been studied for its ability to modulate the activity of the serotonergic and dopaminergic systems in the brain. FPPP has also been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-1-2-7-18(17)23-12-10-22(11-13-23)16-5-3-9-24(15-16)20(25)19-8-4-14-26-19/h1-2,4,6-8,14,16H,3,5,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBBRSMYBKBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)

![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)
